Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

Beschreibung

Molecular Architecture and IUPAC Nomenclature

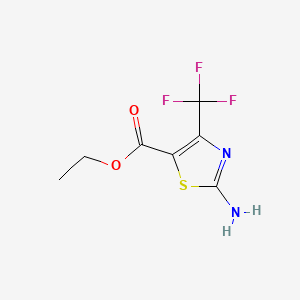

The molecular structure of Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate represents a sophisticated heterocyclic system incorporating both electron-donating and electron-withdrawing functional groups. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is formally designated as ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate. The systematic naming reflects the presence of a five-membered thiazole ring containing sulfur and nitrogen heteroatoms, with specific substitution patterns that define its chemical identity.

The molecular formula is established as C₇H₇F₃N₂O₂S, representing a molecular weight of 240.20 grams per mole. The core structure features a thiazole ring system where the carbon atom at position 2 bears an amino group, position 4 carries a trifluoromethyl substituent, and position 5 contains an ethyl carboxylate ester functionality. This arrangement creates a unique electronic environment where electron-donating amino and electron-withdrawing trifluoromethyl groups are positioned on adjacent carbons of the heterocyclic ring.

The compound maintains the Chemical Abstracts Service registry number 344-72-9, providing a definitive identifier for this specific molecular entity. Alternative systematic names include 5-Thiazolecarboxylic acid, 2-amino-4-(trifluoromethyl)-, ethyl ester, which emphasizes the carboxylic acid derivative nature of the compound. The trifluoromethyl group at position 4 introduces significant steric and electronic effects that distinguish this compound from other thiazole carboxylates, contributing to its unique chemical behavior and potential applications.

The Simplified Molecular Input Line Entry System representation is documented as CCOC(=O)C1=C(N=C(S1)N)C(F)(F)F, providing a standardized textual description of the molecular connectivity. The International Chemical Identifier string offers additional structural verification: InChI=1S/C7H7F3N2O2S/c1-2-14-5(13)3-4(7(8,9)10)12-6(11)15-3/h2H2,1H3,(H2,11,12). These standardized representations ensure accurate identification and database searches across various chemical information systems.

Eigenschaften

IUPAC Name |

ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2S/c1-2-14-5(13)3-4(7(8,9)10)12-6(11)15-3/h2H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRPTMORGOIMMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051491 | |

| Record name | Ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344-72-9 | |

| Record name | 5-Thiazolecarboxylic acid, 2-amino-4-(trifluoromethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=344-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000344729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 344-72-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4465 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Thiazolecarboxylic acid, 2-amino-4-(trifluoromethyl)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 344-72-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-AMINO-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WH6LMH3RA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role as a Key Intermediate:

Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate is utilized as an intermediate in the synthesis of numerous pharmaceuticals. It is particularly valuable in the development of anti-inflammatory and anticancer agents. The presence of the trifluoromethyl group enhances its biological activity and lipophilicity, making it a crucial component in drug design.

Case Study: Anticancer Activity

A series of derivatives synthesized from this compound have shown promising anticancer properties. For example, compounds derived from this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, including A549 (lung adenocarcinoma) and HCT116 (gastric carcinoma) .

Agricultural Chemicals

Use in Agrochemicals:

The compound is also employed in the formulation of agrochemicals such as herbicides and fungicides. Its effectiveness in crop protection stems from its ability to inhibit specific biological pathways in pests and pathogens.

Example: Herbicidal Activity

Research indicates that derivatives of thiazole compounds show significant herbicidal activity against various weeds. The trifluoromethyl substitution enhances the herbicidal efficacy compared to non-substituted analogs .

Material Science

Development of Novel Materials:

In material science, this compound is investigated for creating materials with unique properties, such as enhanced thermal stability and chemical resistance. These materials have potential applications in coatings and polymers.

Research Findings:

Studies have demonstrated that incorporating this compound into polymer matrices can improve their thermal properties significantly, making them suitable for high-performance applications .

Biochemical Research

Studies on Enzyme Inhibition:

Researchers utilize this compound in biochemical studies related to enzyme inhibition and receptor binding. Its structural features allow for interaction with various biological targets, contributing to a deeper understanding of metabolic pathways.

Example: Enzyme Inhibition Studies

Investigations have shown that certain derivatives can inhibit enzymes involved in inflammatory processes, highlighting their potential as therapeutic agents for inflammatory diseases .

Wirkmechanismus

The mechanism by which Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved are often studied using biochemical and molecular biology techniques.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

Physicochemical Properties

Notes:

Challenges :

- The 2-amino group in the parent compound may require protection (e.g., tert-butoxycarbonate) to prevent side reactions .

- Bromophenyl derivatives (e.g., 4-bromophenyl) enable Suzuki-Miyaura cross-coupling for further functionalization .

Biologische Aktivität

Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate (ETC) is a thiazole derivative that has garnered significant attention in pharmaceutical and biochemical research due to its diverse biological activities. This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and biological interactions. This article presents an overview of the biological activity of ETC, including its antimicrobial, anticancer, and biochemical properties, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C₇H₇F₃N₂O₂S

- Molecular Weight : 240.21 g/mol

- Melting Point : 170–172 °C

- CAS Number : 344-72-9

The presence of the trifluoromethyl group contributes to the compound's unique properties, making it a valuable candidate in various fields of research.

Antimicrobial Activity

ETC has demonstrated notable antimicrobial properties, particularly against bacterial and fungal strains. Research indicates that thiazole derivatives often possess both antibacterial and antifungal activities. For instance:

- Antibacterial Activity : Studies have shown that ETC exhibits significant inhibition against various Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

- Antifungal Activity : ETC has also been tested against fungal pathogens, showing effective inhibition comparable to standard antifungal agents.

Anticancer Potential

The anticancer activity of ETC has been explored extensively. Several studies report its efficacy against various cancer cell lines:

| Cell Line | IC50 (µg/mL) | Activity Level |

|---|---|---|

| A-549 (Lung Cancer) | 1.61 ± 1.92 | High |

| HCT-8 (Colon Cancer) | 1.98 ± 1.22 | Moderate |

| Bel7402 (Liver Cancer) | >50 | Low |

Research indicates that the thiazole ring is essential for cytotoxic activity, with modifications to the substituents influencing potency. For example, compounds with electron-donating groups at specific positions on the thiazole ring exhibited enhanced anticancer activity .

Biochemical Applications

ETC is utilized in biochemical research for its role in enzyme inhibition and receptor binding studies:

- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of carbonic anhydrase, which plays a crucial role in various physiological processes.

- Receptor Binding Studies : ETC's binding affinity with biological macromolecules has been assessed, providing insights into its mechanism of action and potential therapeutic applications.

Case Studies

- Study on Anticancer Activity : A series of novel thiazole derivatives were synthesized, including ETC, and evaluated for their cytotoxic effects against several cancer cell lines. Results indicated that modifications to the thiazole structure significantly impacted activity levels .

- Antimicrobial Efficacy Research : In vitro studies demonstrated that ETC exhibited potent antibacterial effects against both resistant and non-resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate generally proceeds via a cyclization reaction involving:

- A halogenated β-ketoester bearing the trifluoromethyl group (e.g., ethyl 2-chloro-4,4,4-trifluoroacetoacetate)

- A sulfur and nitrogen source such as thiourea or thioamides

This approach enables the formation of the thiazole ring through nucleophilic substitution and cyclization under controlled conditions.

Preparation from Ethyl 2-chloro-4,4,4-trifluoroacetoacetate and Thiourea

A key method reported involves the reaction of ethyl 2-chloro-4,4,4-trifluoroacetoacetate with thiourea in an ethanol-based solvent system. The reaction proceeds through the nucleophilic attack of thiourea on the α-chloroketone, followed by ring closure to form the thiazole nucleus.

Reaction Conditions and Procedure

- Solvent: Ethanol or ethanol mixed with ethyl acetate (10–35% by mass)

- Temperature: Initial warming to 40–55 °C for addition of halogenated ketoester, followed by heating to 60–70 °C for 5–5.5 hours for cyclization

- Base: Sodium carbonate is often added in catalytic amounts (weight ratio relative to ketoester 0.01–0.1) to neutralize acidic byproducts and facilitate the reaction

- Workup: Partial distillation to remove solvent, cooling, filtration, and pH adjustment to 9–10 using caustic soda solution to precipitate the product

- Isolation: Vacuum filtration and drying to obtain the this compound as a solid

This method is adapted from a closely related preparation of ethyl 2-amino-4-methylthiazole-5-carboxylate, with substitution of the methyl group by trifluoromethyl in the ketoester starting material.

Research Findings and Optimization

- Yield: High yields (>90%) are reported when reaction parameters such as temperature, solvent concentration, and base amount are optimized.

- Reaction Time: Typically 5 to 6 hours, significantly shorter than older methods requiring overnight reflux.

- Purity: The product exhibits a sharp melting point consistent with literature values (around 172–174 °C for related compounds).

- Safety: Care must be taken as decomposition can release toxic NOx and SOx gases.

Comparative Table of Preparation Parameters

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Solvent | Ethanol with 10–35% ethyl acetate | Ethyl acetate improves solubility and reaction rate |

| Base (Sodium carbonate) | 0.01–0.1 weight ratio to ketoester | Neutralizes acid formed, promotes cyclization |

| Temperature (initial) | 40–55 °C | For controlled addition of ketoester |

| Temperature (cyclization) | 60–70 °C | Maintained for 5–5.5 hours for ring closure |

| Reaction time | 5–6 hours | Efficient compared to older overnight methods |

| pH adjustment | 9–10 | Using caustic soda to precipitate product |

| Yield | >90% | High yield with optimized conditions |

| Melting point (related compound) | 172–174 °C | Confirms purity and identity |

Alternative Synthetic Routes and Considerations

- Use of Amides and Thioamides: Some advanced syntheses start from amino acid derivatives converted to thioamides, which then cyclize to thiazoles. This method is more complex but allows for chiral and functionalized thiazole derivatives.

- Microwave-Assisted Synthesis: Microwave irradiation can accelerate thiazole formation but is less suitable for industrial scale due to equipment limitations and potential racemization issues.

- Catalyst and Solvent Variations: Alternative solvents (acetonitrile) and amine bases have been explored to improve yields and reduce side reactions, especially in related methylthiazole syntheses.

Summary of Key Research Data

Q & A

Q. What are the compound’s key applications in drug discovery pipelines?

- Anticancer Agents : Acts as a SIRT2 inhibitor by mimicking nicotinamide binding, validated via cellular apoptosis assays .

- Antimicrobial Scaffolds : Modulate biofilm disruption through thiazole ring interactions with bacterial membranes .

- Tool Compound : Used to study trifluoromethyl effects on pharmacokinetics (e.g., logP, half-life) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.